![molecular formula C17H21BrN2O4 B2936001 1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone CAS No. 890643-81-9](/img/structure/B2936001.png)
1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone
Overview
Description
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The compound contains a bromo-substituted pyrazole ring, which is a heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 4-bromo-3,5-dimethylpyrazole is a solid with a melting point of 123°C .Scientific Research Applications
Synthesis and Biological Activity
- Research on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has shown that these compounds exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Puthran et al., 2019).
Sensor Development
- The development of a Schiff base derived from antipyrine as a colorimetric sensor for Fe(III) ions and a "turn-on" fluorescent sensor for Al(III) ions demonstrates the compound's utility in environmental and analytical chemistry for detecting and quantifying metal ions (Soufeena & Aravindakshan, 2019).
Heterocyclic Chemistry
- Studies on the condensation of various phenyl ethanone derivatives have led to the synthesis of heterocycles, offering insights into novel synthetic routes for creating compounds with potential biological and pharmacological applications (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Properties
- Synthesis of biologically important pyrazoles and pyrazoline derivatives from 1-(2-Hydroxyphenyl)ethanone has been investigated, revealing that these synthesized compounds show promising antibacterial activities, highlighting their potential use in developing new antibiotics (Chavhan et al., 2012).
Molecular Structure and Analysis
- A detailed study on the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has provided significant insights into its chemical properties and potential biological activity, suggesting its role as a potential anti-neoplastic agent (Mary et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to show a broad range of biological activities , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c1-10-17(18)11(2)20(19-10)8-14(22)9-24-15-6-5-13(12(3)21)7-16(15)23-4/h5-7,14,22H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPEILCXSUDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=C(C=C(C=C2)C(=O)C)OC)O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323103 | |
Record name | 1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194756 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
890643-81-9 | |
Record name | 1-[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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